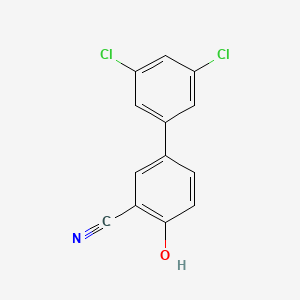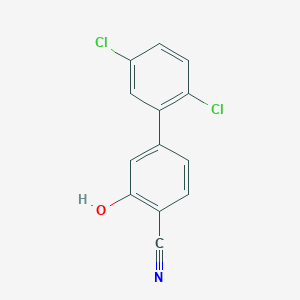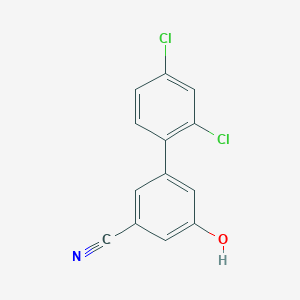
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% (2C4DC) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 183-185°C. 2C4DC is used in many different areas of research, such as biochemistry, physiology, and chemical synthesis.
Applications De Recherche Scientifique
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of pharmaceuticals. It is also used in biochemical studies, such as the inhibition of enzymes, and in physiological studies, such as the inhibition of receptor binding. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is used in the study of cell signaling pathways, as it can modulate the activity of certain proteins.
Mécanisme D'action
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is an inhibitor of enzymes, receptors, and other proteins. It binds to the active site of the target protein and blocks its activity. It also binds to the allosteric site of the target protein and modulates its activity. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can interact with other molecules, such as ligands, substrates, and cofactors, which can affect the activity of the target protein.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and other proteins, which can affect the activity of various biochemical pathways. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can modulate the activity of certain proteins, which can affect the activity of various physiological pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is soluble in organic solvents, which makes it easy to use in a variety of laboratory experiments. However, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is also toxic, so caution should be taken when handling it.
Orientations Futures
The potential future directions for 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% research include the development of new synthesis methods, the exploration of new applications in biochemical and physiological studies, the investigation of its effects on other proteins, and the development of new inhibitors. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new drugs, as it has the potential to modulate the activity of certain proteins. Finally, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new materials, as it could be used to modify the properties of certain polymers.
Méthodes De Synthèse
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is synthesized via a two-step procedure. The first step involves the reaction of 2-chloro-4-nitrophenol with 3,5-dichlorophenol in an aqueous solution of sodium hydroxide. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, which is then purified by recrystallization from ethyl acetate. The second step involves the reaction of 2-cyano-4-(3,5-dichlorophenyl)phenol with sodium nitrite in an aqueous solution of acetic acid. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, 95%, which is then purified by recrystallization from ethyl acetate.
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJRKXHVVZSDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684911 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3,5-dichlorophenyl)phenol | |
CAS RN |
1261964-84-4 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376857.png)